molecular formula C14H8BrN3 B1532773 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 864941-90-2

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1532773
CAS No.: 864941-90-2
M. Wt: 298.14 g/mol
InChI Key: ITBWVHDCJAFYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring and a benzonitrile group at the 4th position. Imidazopyridines are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of substituted α-bromoacetophenone with 2-aminopyridine. This reaction is often carried out in the presence of a base such as sodium carbonate (Na₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazopyridine derivatives such as:

Properties

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBWVHDCJAFYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure of Referential Example 1 was repeated, except that 2-amino-5-bromopyridine (692 mg) and 2-bromo-4′-cyanoacetophenone (450 mg) were used, to thereby yield the title compound (500 mg).
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedure described for 3a was used employing 4-Cyanophenacyl bromide and 2-Amino-5-bromopyridine. Yield 62%, mp 218-219° C. (EtOH). 1H NMR (DMSO-d6); δ 7.41 (d, J=8.7 Hz, 1H), 7.61 (d, J=8.7 Hz, 1H), 7.90 (d, J=8.4 Hz, 2H), 8.15 (d, J=8.4 Hz, 2H), 8.53 (s, 1H), 8.92 (s, 1H). 13C NMR; δ 143.5, 143.0, 137.9, 132.7, 128.5, 127.1, 126.1, 118.8, 117.9, 111.3, 110.0, 106.4. MS (m/z, rel.int.); 298 (M+, 100). Anal. (C14H8BrN3) C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.